(1-(5-Bromo-2-fluorobenzyl)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(5-Bromo-2-fluorobenzyl)cyclopropyl)methanol is an organic compound that features a cyclopropyl group attached to a methanol moiety, with a 5-bromo-2-fluorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-Bromo-2-fluorobenzyl)cyclopropyl)methanol typically involves the reaction of 5-bromo-2-fluorobenzyl bromide with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(5-Bromo-2-fluorobenzyl)cyclopropyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of (1-(5-Bromo-2-fluorobenzyl)cyclopropyl)carboxylic acid.
Reduction: Formation of (1-(5-Bromo-2-fluorobenzyl)cyclopropyl)methane.
Substitution: Formation of (1-(5-Amino-2-fluorobenzyl)cyclopropyl)methanol or (1-(5-Mercapto-2-fluorobenzyl)cyclopropyl)methanol.
Scientific Research Applications
(1-(5-Bromo-2-fluorobenzyl)cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(5-Bromo-2-fluorobenzyl)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1-(5-Chloro-2-fluorobenzyl)cyclopropyl)methanol
- (1-(5-Bromo-2-chlorobenzyl)cyclopropyl)methanol
- (1-(5-Bromo-2-methylbenzyl)cyclopropyl)methanol
Uniqueness
(1-(5-Bromo-2-fluorobenzyl)cyclopropyl)methanol is unique due to the presence of both bromine and fluorine atoms on the benzyl ring, which can significantly influence its reactivity and interactions compared to similar compounds. This dual substitution pattern can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H12BrFO |
---|---|
Molecular Weight |
259.11 g/mol |
IUPAC Name |
[1-[(5-bromo-2-fluorophenyl)methyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H12BrFO/c12-9-1-2-10(13)8(5-9)6-11(7-14)3-4-11/h1-2,5,14H,3-4,6-7H2 |
InChI Key |
WONJFNZTCYVLLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=C(C=CC(=C2)Br)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.